- Tris[(phenylbenzimidazolyl)biphenyl]amines having good solvent solubility, organic electroluminescent compositions containing them, and organic electroluminescent devices, Japan, , ,

Cas no 952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole)

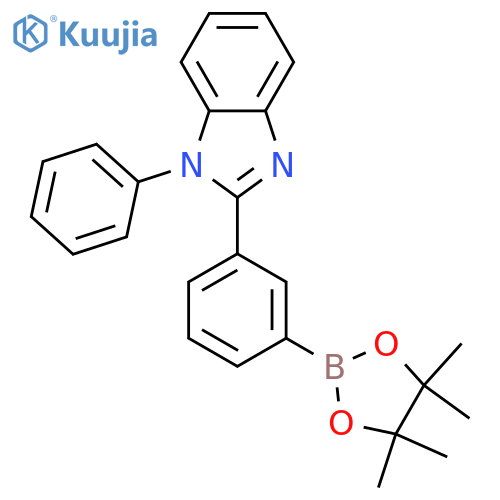

952514-86-2 structure

Produktname:1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

CAS-Nr.:952514-86-2

MF:C25H25BN2O2

MW:396.289206266403

MDL:MFCD16038225

CID:1032371

PubChem ID:253661318

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole

- 1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole

- 3-(1-Phenyl-1H-benzimidazole-2-yl)phenylboronic Acid Pinacol Ester

- 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)-1-PHENYL-1H-BENZO[D]IMIDAZOLE

- (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole (ACI)

- 1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzo[d]imidazole

- 2-[3-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

- AS-40166

- C25H25BN2O2

- P2263

- 952514-86-2

- CS-0168414

- AC-24446

- 1-PHENYL-2-[3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]-1,3-BENZODIAZOLE

- MFCD16038225

- AKOS016012078

- DTXSID20728911

- IFFQSTWSRPRHBQ-UHFFFAOYSA-N

- SCHEMBL357538

-

- MDL: MFCD16038225

- Inchi: 1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-12-10-11-18(17-19)23-27-21-15-8-9-16-22(21)28(23)20-13-6-5-7-14-20/h5-17H,1-4H3

- InChI-Schlüssel: IFFQSTWSRPRHBQ-UHFFFAOYSA-N

- Lächelt: N1=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)N(C2C=CC=CC=2)C2C1=CC=CC=2

Berechnete Eigenschaften

- Genaue Masse: 396.2009082g/mol

- Monoisotopenmasse: 396.2009082g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 30

- Anzahl drehbarer Bindungen: 3

- Komplexität: 590

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 36.3

Experimentelle Eigenschaften

- Dichte: 1.12

- Schmelzpunkt: 172.0 to 176.0 deg-C

- Siedepunkt: 579.9±52.0 °C at 760 mmHg

- Flammpunkt: 304.5±30.7 °C

- PSA: 36.28000

- LogP: 4.99170

- Dampfdruck: 0.0±1.6 mmHg at 25°C

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-100mg |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | 97% | 100mg |

¥30.00 | 2024-04-24 | |

| abcr | AB456480-1 g |

(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid pinacol ester; . |

952514-86-2 | 1g |

€127.50 | 2023-07-18 | ||

| TRC | P399438-10mg |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 10mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM136086-1g |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 95% | 1g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D752624-5g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 98.0% | 5g |

$190 | 2024-06-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239054-1g |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | 97% | 1g |

¥216.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2263-5G |

1-Phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole |

952514-86-2 | >98.0%(GC)(T) | 5g |

¥990.00 | 2024-04-15 | |

| Aaron | AR00IJL6-1g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 97% | 1g |

$30.00 | 2025-02-28 | |

| Ambeed | A531727-5g |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole |

952514-86-2 | 98% | 5g |

$77.0 | 2025-02-27 | |

| 1PlusChem | 1P00IJCU-5g |

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzimidazole |

952514-86-2 | 98% | 5g |

$58.00 | 2025-03-01 |

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 6 h, 80 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, reflux

Referenz

- Dipolar 1,3,6,8-tetrasubstituted pyrene-based blue emitters containing electro-transporting benzimidazole moieties: Syntheses, structures, optical properties, electrochemistry and electroluminescence, Dyes and Pigments, 2018, 152, 1-13

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt; rt → 80 °C; 6 h, 80 °C; 80 °C → rt

Referenz

- Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives for Highly Efficient Single-Layer Organic Light-Emitting Diodes, Chemistry of Materials, 2008, 20(7), 2532-2537

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 6 h, 80 °C

Referenz

- Electron transmission material and organic light-emitting element, Taiwan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 90 °C

Referenz

- Preparation of organic electronic device materials, Korea, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, rt → reflux

Referenz

- Preparation, characterization and application of benzimidazole containing pyrenyl blue light-emitting materials, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, rt → 100 °C

Referenz

- Preparation of 1,3,5-triazine aryl benzimidazole derivative and its application in organic electroluminescent device, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, rt → 80 °C

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, rt → 150 °C

Referenz

- Organic compound with triazine and benzimidazole as cores and its application in OLED device, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: (1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl)sodium Solvents: Toluene ; reflux

Referenz

- Compound for organic photoelectric/electroluminescent devices, Korea, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C

Referenz

- Phototherapy devices and methods comprising substituted carbazole compounds, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

Referenz

- Preparation of benzofluoranthene derivatives as organic electroluminescent materials, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 17 h, 80 °C; 80 °C → rt

Referenz

- Compounds for organic light emitting diode emissive layers, United States, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: 1,3-Dimethyl-2-imidazolidinone ; 20 - 30 h, rt

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C

1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, 80 °C; cooled

1.3 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 10 h, 120 - 150 °C

Referenz

- Organic compound with triazine and benzimidazole as core and application in organic electroluminescence device, World Intellectual Property Organization, , ,

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Raw materials

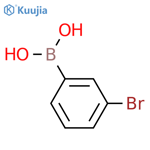

- 3-Bromophenylboronic acid

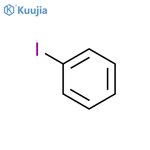

- Iodobenzene

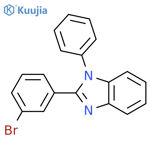

- 2-(3-Bromophenyl)-1-phenyl-1H-benzodimidazole

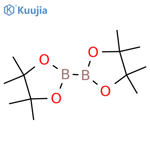

- Bis(pinacolato)diborane

- 2-bromo-1H-benzimidazole

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Preparation Products

1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole Verwandte Literatur

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

Related Articles

-

Synthesis und biologische Aktivität von 4'-Methylbiphenyl-2-carbonitril: Ein vielseitiges Scaffold i……Jun 17, 2025

-

Morpholinoethansulfonsäure – Ein wirksames Tool in der chemischen Biopharmazie Morpholinoethansulfon……Jun 17, 2025

-

Anthrone-Basierte Chemotherapeutika: Eine Neuartige Strategie zur Behandlung von Krebszellen Die Onk……Jun 17, 2025

-

Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025

-

N-(2-Hydroxyethyl)piperazin: Synthese und Anwendungsmöglichkeiten in der chemischen Biopharmazie N-(……Jun 17, 2025

952514-86-2 (1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole) Verwandte Produkte

- 1797884-69-5(5-3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl-2,1,3-benzothiadiazole)

- 1248291-53-3(1-cyclobutyl-1-(furan-2-yl)methanamine)

- 2172553-92-1(dimethyl(2-{4-(methylamino)methyl-5-(3-methylbutyl)-1H-1,2,3-triazol-1-yl}ethyl)amine)

- 2101206-47-5(NHPI-PEG2-C2-Pfp ester)

- 1203380-13-5(N-(quinolin-3-yl)-1-6-(thiophen-2-yl)pyridazin-3-ylpiperidine-4-carboxamide)

- 92367-59-4(3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one)

- 2095410-73-2(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide)

- 120202-66-6(Clopidogrel hydrogen sulfate)

- 1806168-58-0(3-Iodo-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 1007634-04-9(2-methyl-N-[(pyridin-2-yl)methyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:952514-86-2)1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole

Reinheit:99%

Menge:5g

Preis ($):231.0